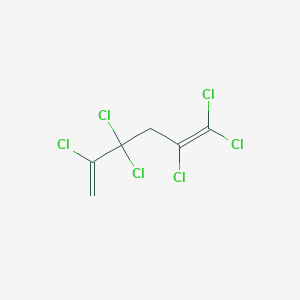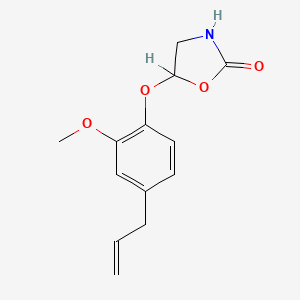
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an allyl group attached to a methoxyphenoxy moiety. Its chemical properties make it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, which is refluxed with different aromatic acid chlorides and cinnamyl chloride in the presence of ammonium thiocyanate and acetone . The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and diabetes
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it has been found to modulate the activity of other enzymes and proteins involved in metabolic pathways, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): A natural compound with similar structural features, known for its antimicrobial and antioxidant properties.
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid: Another derivative with applications in medicinal chemistry.
Uniqueness
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone stands out due to its unique combination of an oxazolidinone ring and an allyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
101932-27-8 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
5-(2-methoxy-4-prop-2-enylphenoxy)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-3-4-9-5-6-10(11(7-9)16-2)17-12-8-14-13(15)18-12/h3,5-7,12H,1,4,8H2,2H3,(H,14,15) |
Clave InChI |
FUCXGNBOTPVNQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OC2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
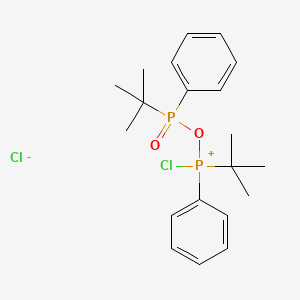
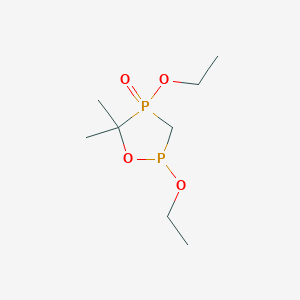
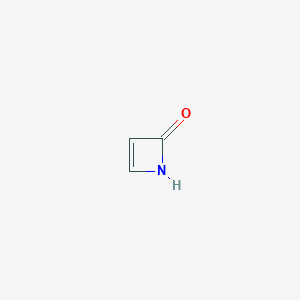
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
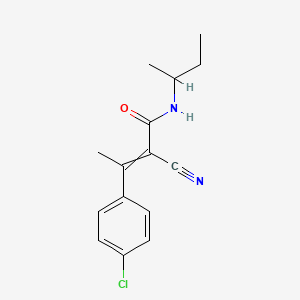
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
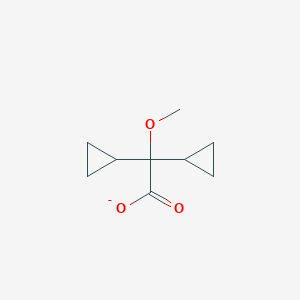
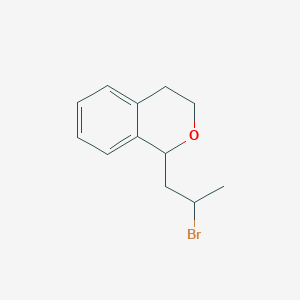

![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

